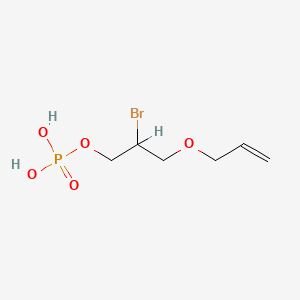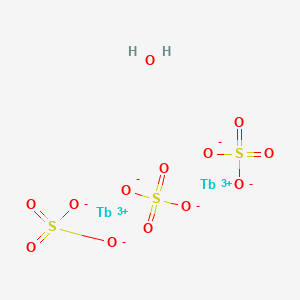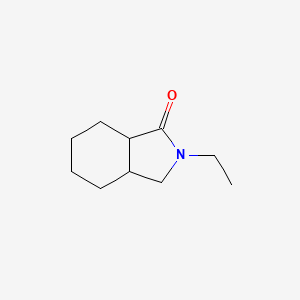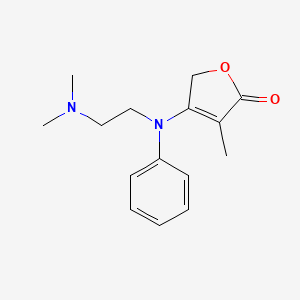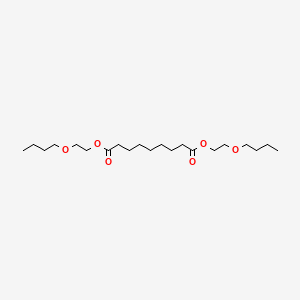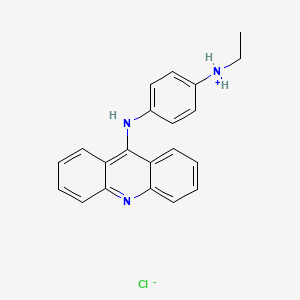
9-(p-(Ethylamino)anilino)acridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(p-(Ethylamino)anilino)acridine hydrochloride is a synthetic compound belonging to the acridine family Acridines are known for their diverse applications in various fields, including medicine, biology, and chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(p-(Ethylamino)anilino)acridine hydrochloride typically involves the reaction of acridine derivatives with ethylamine and aniline under controlled conditions. The process often requires the use of catalysts and specific reaction temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
9-(p-(Ethylamino)anilino)acridine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine oxides, while reduction may produce reduced acridine derivatives. Substitution reactions can result in a wide range of functionalized acridine compounds.
Aplicaciones Científicas De Investigación
9-(p-(Ethylamino)anilino)acridine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a fluorescent dye for detecting specific compounds.
Biology: Employed in studies involving DNA intercalation and as a mutagen in genetic research.
Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 9-(p-(Ethylamino)anilino)acridine hydrochloride involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the prevention of DNA replication and transcription. The compound’s molecular targets include the DNA double helix and topoisomerase enzymes, which are essential for cell division and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
9-Aminoacridine: Known for its use as a topical antiseptic and mutagen.
Quinacrine: An acridine derivative used as an antimalarial and antibacterial agent.
Acriflavine: Another acridine compound used as an antiseptic and in genetic research.
Uniqueness
9-(p-(Ethylamino)anilino)acridine hydrochloride is unique due to its specific chemical structure, which allows for targeted interactions with DNA and topoisomerase enzymes. This makes it particularly valuable in cancer research and treatment, where inhibiting DNA replication is crucial for controlling the growth of cancer cells.
Propiedades
Número CAS |
69242-87-1 |
|---|---|
Fórmula molecular |
C21H20ClN3 |
Peso molecular |
349.9 g/mol |
Nombre IUPAC |
[4-(acridin-9-ylamino)phenyl]-ethylazanium;chloride |
InChI |
InChI=1S/C21H19N3.ClH/c1-2-22-15-11-13-16(14-12-15)23-21-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)21;/h3-14,22H,2H2,1H3,(H,23,24);1H |
Clave InChI |
XZQFGIWACQNFGG-UHFFFAOYSA-N |
SMILES canónico |
CC[NH2+]C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B13761787.png)


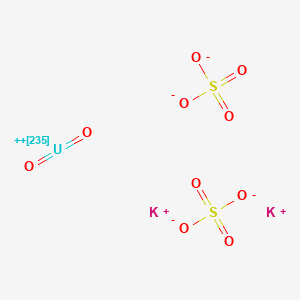
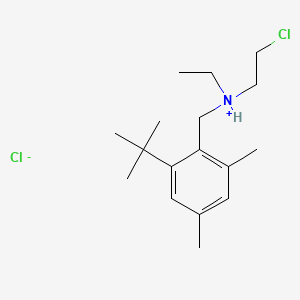
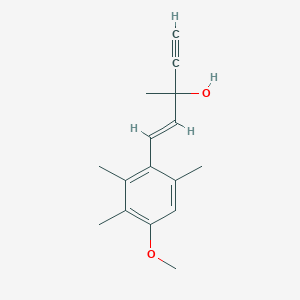
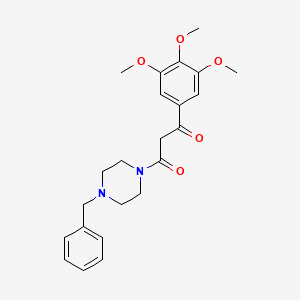
![(3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B13761836.png)
